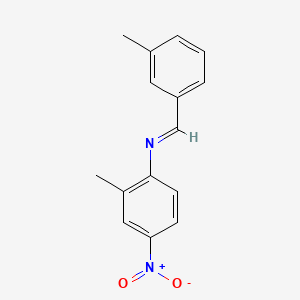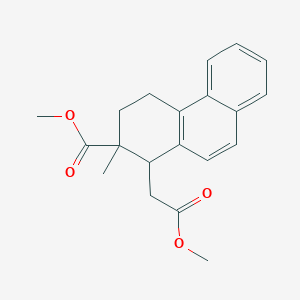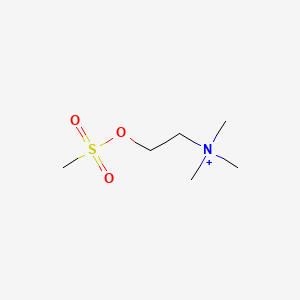![molecular formula C22H18N4O3 B14173409 Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4846-81-5](/img/structure/B14173409.png)
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amino derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features.
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: A compound with a similar prop-2-enyl group and heterocyclic core.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another heterocyclic compound with comparable biological activities.
Uniqueness
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate stands out due to its unique combination of a pyrrolo[3,2-b]quinoxaline core and the presence of both prop-2-enyl and 3-acetylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
4846-81-5 |
|---|---|
Molekularformel |
C22H18N4O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-11-29-22(28)18-19-21(25-17-10-5-4-9-16(17)24-19)26(20(18)23)15-8-6-7-14(12-15)13(2)27/h3-10,12H,1,11,23H2,2H3 |
InChI-Schlüssel |
IAZRSEQQFDNURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)


![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)




![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)

![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
